molecular formula C22H17N5O2S2 B2441806 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031977-96-4

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2441806
CAS No.: 1031977-96-4
M. Wt: 447.53
InChI Key: QRSXEEYFOAXTFK-UHFFFAOYSA-N
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Description

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H17N5O2S2 and its molecular weight is 447.53. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S2/c1-30-15-9-7-14(8-10-15)20-24-17(29-27-20)12-31-22-25-18-16(13-5-3-2-4-6-13)11-23-19(18)21(28)26-22/h2-11,23H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSXEEYFOAXTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule that integrates multiple heterocyclic frameworks known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by empirical data and relevant case studies.

Structural Overview

The compound features several key structural components:

  • 1,2,4-Oxadiazole moiety : Associated with antimicrobial and anticancer activities.
  • Thioether group : Enhances lipophilicity and may influence biological interactions.
  • Pyrrolo[3,2-d]pyrimidinone core : A scaffold known for various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • A study reported that oxadiazole derivatives showed better activity against gram-positive bacteria compared to gram-negative strains. This suggests a potential mechanism involving disruption of bacterial cell walls or interference with metabolic pathways crucial for gram-positive organisms .
CompoundActivityTarget Organisms
1,2,4-Oxadiazole DerivativesAntimicrobialBacillus cereus, Bacillus thuringiensis
3-isopentyl derivativesAntimicrobialVarious bacteria

Anticancer Activity

The anticancer potential of the compound has been highlighted in several studies:

  • Compounds similar to this structure have been shown to inhibit thymidylate synthase (TS), an enzyme pivotal in DNA synthesis. For example, derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against TS proteins .
Cell LineIC50 Value (µM)Reference
HUH7 (liver carcinoma)10.1 (compound 5d)
MCF7 (breast cancer)15.63 (related compound)

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as increased p53 expression and caspase activation .

Study on Antimicrobial Efficacy

In a comparative study on various oxadiazole derivatives:

  • The synthesized compounds demonstrated substantial antibacterial activity against Bacillus species with a notable preference for gram-positive strains. The results indicated that structural modifications significantly affected the biological activity .

Study on Anticancer Properties

A separate investigation into compounds featuring the pyrrolo[3,2-d]pyrimidinone core revealed:

  • Enhanced cytotoxicity against multiple cancer cell lines with IC50 values indicating superior efficacy compared to standard chemotherapy agents like doxorubicin . This suggests potential for development as an anticancer therapeutic.

While the precise mechanism of action for this specific compound remains largely unexplored, it is hypothesized that:

  • The unique structural features allow binding to specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction may modulate their activity, leading to either inhibition or activation of critical processes in microbial and cancer cells .

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